
3-(2,3-Dimethylphenoxy)-1,2,4,5-tetrafluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dimethylphenoxy)-1,2,4,5-tetrafluorobenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a phenoxy group substituted with two methyl groups and a tetrafluorobenzene ring. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenoxy)-1,2,4,5-tetrafluorobenzene typically involves the reaction of 2,3-dimethylphenol with 1,2,4,5-tetrafluorobenzene under specific conditions. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where the phenol acts as a nucleophile and displaces a leaving group on the tetrafluorobenzene ring. This reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
3-(2,3-Dimethylphenoxy)-1,2,4,5-tetrafluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to changes in the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
3-(2,3-Dimethylphenoxy)-1,2,4,5-tetrafluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-(2,3-Dimethylphenoxy)-1,2,4,5-tetrafluorobenzene involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions with biological molecules, while the fluorine atoms can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(2,3-Dimethylphenoxy)-1,2,4,5-tetrafluorobenzene: can be compared with other fluorinated aromatic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry.
属性
分子式 |
C14H10F4O |
|---|---|
分子量 |
270.22 g/mol |
IUPAC 名称 |
3-(2,3-dimethylphenoxy)-1,2,4,5-tetrafluorobenzene |
InChI |
InChI=1S/C14H10F4O/c1-7-4-3-5-11(8(7)2)19-14-12(17)9(15)6-10(16)13(14)18/h3-6H,1-2H3 |
InChI 键 |
UIDJPDYDIHVNRC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)OC2=C(C(=CC(=C2F)F)F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate](/img/structure/B14022633.png)



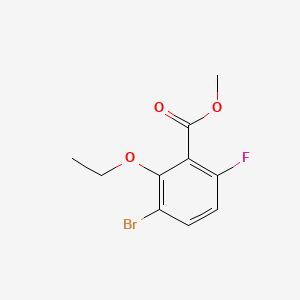
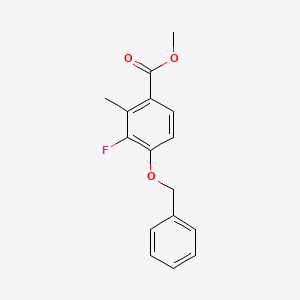
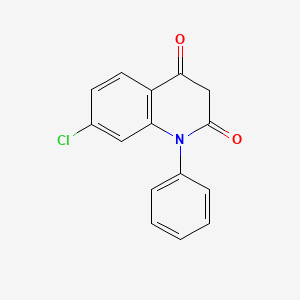
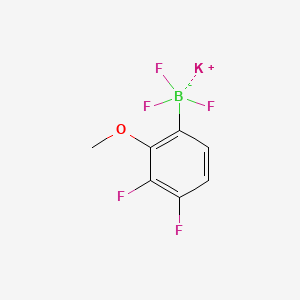
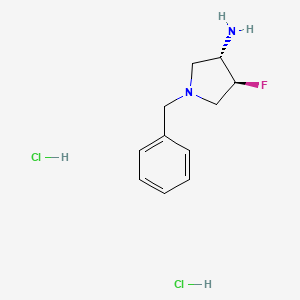
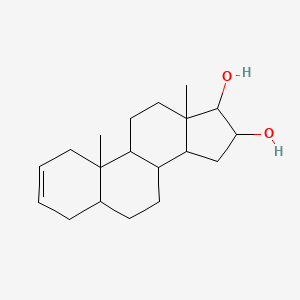

![N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride](/img/structure/B14022717.png)
![10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14022725.png)

